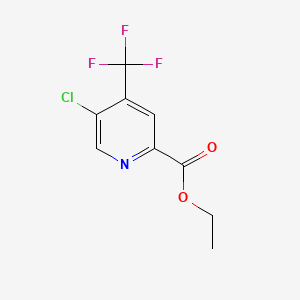

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Food Safety and Mycotoxin Detection

NDfrc-Tyr has been identified as a glucose conjugate of fumonisin B2 (FB2) and fumonisin B3 (FB3) in corn powder . These “bound-fumonisins” play a crucial role in food safety, especially in the context of mycotoxin contamination. Researchers have used high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) to detect NDfrc-Tyr and other related compounds. Understanding their presence and potential health implications is essential for food safety assessments.

Chemical Kinetics and Thermal Decomposition

NDfrc-Tyr is part of the Amadori compound family. Researchers have studied its thermal decomposition kinetics, particularly at different temperatures and pH levels. The formation of acetic acid, a degradation product from NDfrc-Tyr, has been investigated. Additionally, 3-deoxyosone and 1-deoxyosone, which are carbohydrate fragments derived from NDfrc-Tyr, contribute to color formation. This research sheds light on the chemical behavior of NDfrc-Tyr and its potential applications in food processing and preservation .

Bioactivity and Health Implications

N-(1-Deoxy-D-fructos-1-yl)-histidine (Fru-His), another Amadori compound related to NDfrc-Tyr, has drawn attention due to its potential functional activities. In particular, researchers have explored its angiotensin-converting enzyme (ACE) inhibition activity. Understanding how NDfrc-Tyr and related compounds interact with biological systems can provide insights into their health effects and potential therapeutic applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine, hereafter referred to as the compound, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

The compound interacts with ACE through hydrogen bonding . This interaction spontaneously occurs and results in the quenching of fluorescence and changes in the secondary structure of ACE . The compound acts as a competitive inhibitor of ACE , meaning it competes with the enzyme’s natural substrate for the active site, thereby inhibiting the enzyme’s activity.

Pharmacokinetics

The compound exhibits good ACE inhibitory and digestive stability .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure. The compound’s action could potentially alleviate hypertension .

Action Environment

The compound’s action can be influenced by environmental factors such as pH and temperature . For instance, the degradation pathways of the compound can vary with different pH levels . At lower pH, 1,2-enolization is favored, whereas with increasing pH, 2,3-enolization becomes a more relevant degradation pathway . Temperature also plays a role in the compound’s stability and degradation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine can be achieved through a two-step reaction process. The first step involves the synthesis of 1-Deoxy-D-fructose, which is then coupled with L-tyrosine in the second step to form the final product.", "Starting Materials": [ "D-Glucose", "L-Tyrosine", "HCl", "NaOH", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 1-Deoxy-D-fructose", "a. Dissolve D-Glucose in methanol and add HCl to the solution", "b. Heat the solution under reflux for 3 hours", "c. Cool the solution to room temperature and neutralize with NaOH", "d. Filter the solution and evaporate the solvent to obtain 1-Deoxy-D-fructose", "Step 2: Coupling of 1-Deoxy-D-fructose with L-Tyrosine", "a. Dissolve 1-Deoxy-D-fructose and L-Tyrosine in acetone", "b. Add NaOH to the solution and heat under reflux for 24 hours", "c. Cool the solution to room temperature and acidify with HCl", "d. Filter the solution and wash the precipitate with water to obtain N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine" ] } | |

Número CAS |

34393-22-1 |

Nombre del producto |

N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine |

Fórmula molecular |

C15H21NO8 |

Peso molecular |

343.332 |

Nombre IUPAC |

(2S)-3-(4-hydroxyphenyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |

InChI |

InChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1 |

Clave InChI |

WWTFANNQTZSANT-IGHBBLSQSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |

Sinónimos |

(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose; D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)

![6H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)